3-(Morpholin-4-yl)-4-phenyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Morpholino-4-phenyl-1H-pyrrole-2-carboxylic acid is an aromatic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a pyrrole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-4-phenyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of a pyrrole derivative with a morpholine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts to form the desired compound.
Industrial Production Methods
Industrial production of 3-Morpholino-4-phenyl-1H-pyrrole-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-4-phenyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Morpholino-4-phenyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Morpholino-4-phenyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar aromatic structures and biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring that exhibit similar chemical reactivity and applications.
Uniqueness
3-Morpholino-4-phenyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of a morpholine ring, a phenyl group, and a pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
135548-45-7 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-morpholin-4-yl-4-phenyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)13-14(17-6-8-20-9-7-17)12(10-16-13)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2,(H,18,19) |
InChI Key |
ZCKFYYYKNRXVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(NC=C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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